Anticancer Potency: Benzoxazole vs. Benzothiazole Core in MCF-7 Cells
The target compound (as the benzoxazole core) exhibits measurable antiproliferative activity against MCF-7 breast cancer cells with an IC₅₀ range of 0.01–0.1 µM [1]. In contrast, the benzothiazole analog 2-(4-aminophenyl)benzothiazole (CJM 126) is approximately 100-fold more potent, with a reported IC₅₀ < 0.001 µM against MCF-7 cells [2]. This difference reflects the established SAR hierarchy benzothiazole > benzoxazole, confirming that the target compound occupies a distinct, lower-potency but chemically distinct tier useful for control experiments and scaffold diversification.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC₅₀ > 0.01–0.1 µM (as 2-(4-aminophenyl)benzoxazole core) |
| Comparator Or Baseline | 2-(4-aminophenyl)benzothiazole (CJM 126) IC₅₀ < 0.001 µM |
| Quantified Difference | Approximately 100-fold difference in potency (benzothiazole more potent) |
| Conditions | Cell proliferation assay (7-day exposure); in vitro MCF-7 breast cancer cell line |
Why This Matters
Procurement of the benzoxazole rather than the benzothiazole variant is critical when a less potent but structurally distinct control compound is required for SAR studies or when exploring scaffolds with alternative metabolic profiles.
- [1] TargetMol. 4-(Benzo[d]oxazol-2-yl)aniline. Bioactivity Data Sheet (Compound 5b IC₅₀ data). View Source
- [2] Bradshaw TD, et al. Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). Br J Cancer. 2002;86(9):1448-1453. DOI:10.1038/sj.bjc.6600250. View Source
